molecular formula C16H20FN3O2 B2546649 N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-50-8

N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2546649
CAS No.: 1013765-50-8
M. Wt: 305.353
InChI Key: OHHIBQIHVDSHGN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide group at position 4, a propoxy substituent at position 3, a propyl chain at position 1, and a meta-fluorinated phenyl ring attached to the amide nitrogen. This structure combines aromaticity (pyrazole core), hydrogen-bonding capability (carboxamide), and lipophilic elements (propyl, propoxy, fluorophenyl), making it a candidate for diverse applications, including medicinal chemistry.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-3-8-20-11-14(16(19-20)22-9-4-2)15(21)18-13-7-5-6-12(17)10-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHIBQIHVDSHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific substitution pattern of this compound is significant for its biological activity.

Synthesis Methods

The synthesis of pyrazoles typically involves various methods such as:

  • Cycloaddition Reactions : Utilizing N-isocyanoiminotriphenylphosphorane in a [3 + 2] cycloaddition with terminal alkynes.
  • One-Pot Reactions : Condensation of substituted aromatic aldehydes and hydrazines followed by cycloaddition with alkynes .

2. Biological Activity

The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and anticancer agent.

Recent studies have highlighted several mechanisms through which this compound exerts its effects:

  • HDAC Inhibition : The compound shows significant inhibitory activity against histone deacetylase 6 (HDAC6), which is crucial in regulating inflammation and cell death pathways. Its IC50 value for HDAC6 inhibition is reported at approximately 4.95 nM, indicating strong potency .
  • Anti-inflammatory Effects : It has demonstrated the ability to inhibit inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal in mediating inflammatory responses in various diseases .

3. Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

Acute Liver Injury Model

In a mouse model of acetaminophen-induced acute liver injury, the compound exhibited protective effects at a dose of 40 mg/kg. The results indicated a significant reduction in liver damage markers and improved survival rates, suggesting its potential as a therapeutic agent for liver conditions .

Cancer Cell Lines

The compound's cytotoxic effects were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. This suggests potential applications in cancer therapy, particularly in targeting tumors with high HDAC6 expression.

4. Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known pyrazole derivatives.

Compound NameHDAC6 IC50 (nM)Anti-inflammatory ActivityNotable Applications
N-(3-fluorophenyl)-3-propoxy...4.95YesAcute liver injury
Celecoxib5.0YesArthritis treatment
Rimonabant10ModerateWeight management

5. Conclusion

This compound exhibits significant biological activity through its mechanisms as an HDAC6 inhibitor and anti-inflammatory agent. The promising results from recent studies highlight its potential therapeutic applications in treating acute liver injury and possibly cancer. Further research is warranted to fully elucidate its pharmacological profile and clinical efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

2.1.1. Core Heterocycle and Substituent Analysis
  • Target Compound : Fully aromatic pyrazole core with carboxamide (position 4), propoxy (position 3), and propyl (position 1) groups.
  • N-Substituted Pyrazolines (): Derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde feature a dihydro-pyrazoline (non-aromatic) core with carbaldehyde or ketone substituents.
  • Pyrazolo-Pyrimidine Derivatives () : Example 53 in the patent includes a fused pyrazolo[3,4-d]pyrimidine core with a chromen-2-yl group. The fused ring system increases molecular complexity and weight (mass: 589.1 Da), contrasting with the simpler pyrazole scaffold of the target compound. Such structures may exhibit enhanced selectivity in kinase inhibition but reduced metabolic stability .
2.1.2. Fluorophenyl Substituents
  • Target Compound : 3-Fluorophenyl (meta-fluoro) group provides steric and electronic effects distinct from para-substituted fluorophenyl analogs (e.g., ’s 4-fluorophenyl derivatives). Meta substitution may influence binding pocket interactions in biological targets due to altered dipole moments and steric positioning .

Physicochemical Properties

Property Target Compound Compound 1 Example 53 Sulfanyl Derivative
Core Structure Pyrazole (aromatic) Dihydro-pyrazoline (non-aromatic) Pyrazolo-pyrimidine (fused) Pyrazole (aromatic)
Key Substituents 3-propoxy, N-(3-fluorophenyl) 4-fluorophenyl, carbaldehyde Chromen-2-yl, pyrazolo-pyrimidine Chlorophenylsulfanyl, trifluoromethyl
Hydrogen Bonding Carboxamide (donor/acceptor) Carbaldehyde (acceptor only) Sulfonamide (donor/acceptor) Aldehyde (acceptor)
Melting Point Not reported Not reported 175–178°C Not reported
Molecular Weight ~293.3 g/mol (estimated) ~268.3 g/mol (compound 1) 589.1 g/mol ~310.7 g/mol (estimated)
Key Observations:

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